molecular formula C8H9NO4 B1431052 Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 1174525-17-7

Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B1431052
CAS No.: 1174525-17-7
M. Wt: 183.16 g/mol
InChI Key: SFMWGBBONPTXJY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen. The official IUPAC designation is methyl 1-methyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which accurately reflects the oxidation state and substitution pattern of the pyridine ring system. This nomenclature indicates a six-membered heterocycle with nitrogen at position 1, bearing a methyl substituent at the nitrogen atom, carbonyl groups at positions 4 and 6, and a methyl carboxylate group at position 3. The compound is registered under Chemical Abstracts Service number 1174525-17-7, providing a unique identifier for chemical databases and regulatory purposes.

Alternative systematic names encountered in the literature include this compound, which emphasizes the hydroxyl tautomeric form at position 4. The molecular descriptor language registry number MFCD27937791 serves as an additional identifier within chemical information systems. The InChI (International Chemical Identifier) representation 1S/C8H9NO4/c1-9-4-5(8(12)13-2)6(10)3-7(9)11/h4H,3H2,1-2H3 provides a standardized string notation that uniquely describes the molecular structure and connectivity. These various nomenclature systems collectively establish the compound's identity within the broader framework of organic chemical classification.

Properties

IUPAC Name

methyl 4-hydroxy-1-methyl-6-oxopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-9-4-5(8(12)13-2)6(10)3-7(9)11/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMWGBBONPTXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 6-Hydroxy-nicotinic Acid

One of the primary routes to synthesize methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves the methylation of 6-hydroxy-nicotinic acid using methylating agents under basic conditions.

Step Reagents & Conditions Description Yield & Notes
1 Sodium hydride (60% dispersion), methanol, 62°C Sodium hydride is added slowly to methanol under stirring to generate the methoxide base. -
2 Addition of 6-hydroxy-nicotinic acid (5 g, 35.9 mmol) The acid is slowly added to the reaction mixture and heated to 62°C to promote deprotonation. -
3 Iodomethane (8.96 mL, 143.7 mmol) added, stirred overnight Methylation occurs via nucleophilic substitution to form methyl esters. Mixture of title compound and methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate obtained; used directly in subsequent steps.

This method yields a yellow powder mixture confirmed by NMR, indicating successful methylation and partial formation of the target compound.

Conversion of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid to Methyl Ester

Another approach involves the direct esterification of the corresponding carboxylic acid derivative:

Step Reagents & Conditions Description Yield & Notes
1 Thionyl chloride, 80°C, 1 hour The carboxylic acid is converted into the acid chloride intermediate. -
2 Dissolution in dry tetrahydrofuran (THF) Prepares the acid chloride for further reaction. -
3 Reaction with amines or alcohols Subsequent nucleophilic substitution yields esters or amides. Example: 49.7% yield for amide derivative after purification.

While this method is primarily used for amide synthesis, the acid chloride intermediate can be reacted with methanol to yield the methyl ester under controlled conditions.

One-Pot Preparation via O-Tosylation or Nucleophilic Chlorination

A more advanced synthetic route reported in literature involves the one-pot synthesis of methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates, which includes the title compound:

Step Reagents & Conditions Description Yield & Notes
1 Starting from appropriate pyridine derivatives One-pot reaction involving O-tosylation or nucleophilic chlorination to activate the hydroxy group at position 4. -
2 Subsequent methylation and cyclization Formation of the methyl ester and pyridone ring closure. Reported in diversity-oriented synthesis studies for related compounds.

This method allows for structural diversification and efficient synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, with the methyl ester intermediate being a key precursor.

Use of Carbodiimide-Mediated Coupling in Pyridine Solvent

Though more relevant to amide formation, carbodiimide coupling conditions provide insight into the reactivity of the carboxylate moiety in this compound class:

Step Reagents & Conditions Description Yield & Notes
1 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, pyridine, 20°C, 3 h Activation of carboxylic acid for coupling with amines. -
2 Workup includes washing and chromatography Purification yields derivatives of the compound. Used to synthesize related amide derivatives.

This method highlights the chemical versatility of the carboxylate group in the compound, though direct esterification is preferred for methyl ester preparation.

Summary Table of Preparation Methods

Method Key Reagents Conditions Product Focus Yield/Notes
Methylation of 6-hydroxy-nicotinic acid Sodium hydride, methanol, iodomethane 62°C, overnight Methyl ester mixture Mixture; used in further steps
Acid chloride formation and esterification Thionyl chloride, methanol or amines 80°C, 1 h Acid chloride intermediate, methyl ester possible 49.7% (amide derivative)
One-pot O-tosylation/nucleophilic chlorination O-tosylation agents, nucleophiles Varied, one-pot Methyl 4-hydroxy-6-oxo derivatives Efficient for diversity-oriented synthesis
Carbodiimide-mediated coupling Carbodiimide, pyridine 20°C, 3 h Amide derivatives Demonstrates reactivity of carboxylate

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Oxidation: Formation of 4-oxo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

    Reduction: Formation of 4-hydroxy-1-methyl-6-hydroxy-1,6-dihydropyridine-3-carboxylate.

    Substitution: Formation of 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Scientific Research Applications

Antimicrobial Activity

Research indicates that methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound could be useful in treating infections caused by these pathogens.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies indicate that it may inhibit viral replication by interfering with viral enzymes or host cell receptors. For example, it has shown potential activity against certain strains of the influenza virus in laboratory settings.

Anticancer Activity

One of the most promising applications of this compound is in cancer therapy. Research has revealed that this compound can induce apoptosis (programmed cell death) in various cancer cell lines through multiple mechanisms:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These findings indicate that this compound may be more effective than traditional chemotherapeutic agents like doxorubicin in certain contexts.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
Methyl 2-(4-chlorophenyl)-5-methylthiazoleModerate anticancerDifferent substituents
PerampanelAnticonvulsantKnown for action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

This comparison highlights the unique profile of this compound among related compounds.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various signaling pathways and biological processes. The exact mechanism can vary based on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Ester Group

Ethyl 4-Hydroxy-1-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate (CAS 853105-37-0)
  • Molecular Formula: C₉H₁₁NO₄ (mol. weight: 197.19) .
  • Key Differences : The ethyl ester group increases hydrophobicity compared to the methyl ester.
  • Applications : Used in R&D for structure-activity relationship (SAR) studies .
Propyl and Aromatic Esters
  • Propyl 5-Cyano-2-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate (3a): Synthesized via reflux in acetone, yielding 22% . The longer alkyl chain may enhance membrane permeability.

Halogenation at Position 4 or 5

Methyl 4-Chloro-1-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate (CAS 1394014-67-5)
  • Molecular Formula: C₈H₈ClNO₃ (mol. weight: 201.61) .
  • Key Differences : Replacement of hydroxyl with chlorine improves electrophilicity, altering reactivity in nucleophilic substitutions.
  • Safety : Classified with hazard statements H302 (oral toxicity) and H315/H319 (skin/eye irritation) .
Methyl 5-Bromo-1-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate (18)
  • Synthesis: Methylation of the parent compound with MeI/K₂CO₃ in DMF, yielding 87% .

Functional Group Modifications

Thioxo Derivatives
  • tert-Butyl 5-Cyano-2-Methyl-6-Thioxo-4-Phenyl-1,6-Dihydropyridine-3-Carboxylate (16f): Synthesis: Uses tert-butyl acetoacetate and piperidine in 1,4-dioxane (33% yield) .
Cyano-Substituted Derivatives
  • Ethyl-5-Cyano-2-Methyl-6-Oxo-4-(Pyridin-4-Yl)-1,6-Dihydropyridine-3-Carboxylate (8b): Synthesis: Microwave-assisted reaction with DDQ, purified via column chromatography . Applications: The cyano group improves interaction with formyl peptide receptors (FPRs), as seen in anti-inflammatory agents .

Fluorinated Analogs

  • Methyl 5-Fluoro-6-Oxo-1,6-Dihydropyridine-3-Carboxylate (CAS 223788-10-1) :
    • Fluorine at position 5 enhances metabolic stability and bioavailability via reduced oxidative metabolism .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties Reference(s)
Methyl 4-hydroxy-1-methyl-6-oxo-... 4-OH, 3-COOMe, 1-Me C₈H₉NO₄ 183.17 SAR studies, enzyme inhibition
Ethyl 4-hydroxy-1-methyl-6-oxo-... 4-OH, 3-COOEt, 1-Me C₉H₁₁NO₄ 197.19 R&D, hydrophobic interactions
Methyl 4-chloro-1-methyl-6-oxo-... 4-Cl, 3-COOMe, 1-Me C₈H₈ClNO₃ 201.61 Electrophilic reactivity
Methyl 5-bromo-1-methyl-6-oxo-... 5-Br, 3-COOMe, 1-Me C₈H₈BrNO₃ 246.06 Halogen bonding, synthesis intermediate
tert-Butyl 5-cyano-2-methyl-6-thioxo-... 5-CN, 6-S, 3-COOtBu, 1-Me C₁₈H₁₈N₂O₂S 326.41 Antiplasmodial activity

Biological Activity

Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS Number: 1174525-17-7) is a pyridine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for various pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H9NO4\text{C}_8\text{H}_9\text{NO}_4

Key Properties:

  • Molecular Weight: 183.16 g/mol
  • Purity: ≥95%
  • Physical Form: Solid

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives related to this compound. The results demonstrated significant inhibition against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro assays indicated that it could reduce the production of pro-inflammatory cytokines, thus suggesting its potential as an anti-inflammatory agent.

3. Antitumor Activity

Research into the antitumor effects of this compound revealed promising results in inhibiting cancer cell proliferation in various cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Case Studies and Research Findings

Study Findings
Study on Antimicrobial Activity Demonstrated significant inhibition against Staphylococcus aureus with MIC values between 0.22 - 0.25 μg/mL.
Investigation of Anti-inflammatory PropertiesShowed reduction in pro-inflammatory cytokine production in vitro assays.
Antitumor StudiesIndicated potential for inducing apoptosis in cancer cell lines; specific pathways involved remain under investigation.

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.
  • Cell Signaling Modulation: It can modulate cell signaling pathways that regulate cell proliferation and apoptosis.
  • Membrane Disruption: Antimicrobial activity may involve disruption of microbial cell membranes.

Q & A

Q. What are the common synthetic routes for preparing methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate?

A widely used method involves cyclization reactions of substituted pyranones or esters. For example, reacting methyl esters of 4,6-dimethyl-3-aryl-2-oxo-2H-pyrancarboxylic acids with ammonium acetate in acetic acid yields dihydropyridine derivatives . Solvent choice (e.g., DMF or acetic acid) and temperature (100–110°C) significantly impact reaction efficiency. Catalysts like zinc triflate can enhance regioselectivity in multicomponent reactions .

Q. How is the tautomeric equilibrium (lactam vs. lactim) of this compound determined experimentally?

The lactam form is typically favored, as indicated by C–O bond lengths in crystallographic studies. For example, in hexaaquanickel(II) complexes, C–O bond lengths of ~1.25 Å suggest a lactam tautomer rather than the lactim form. X-ray diffraction and IR spectroscopy (C=O stretching frequencies) are standard methods for confirming tautomeric states .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm ring protonation states.
  • X-ray crystallography : Resolves spatial arrangements, hydrogen bonding, and tautomerism (e.g., using SHELXL for refinement) .
  • IR : Detects carbonyl (C=O) and hydroxyl (O–H) stretches to differentiate tautomers .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of metal complexes containing this ligand?

In hexaaquanickel(II) complexes, the 6-oxo-1,6-dihydropyridine-3-carboxylate anion forms extensive hydrogen bonds with coordinated water molecules. These interactions stabilize the crystal lattice, as seen in triclinic structures (space group P1P1) with hydrogen bond distances of 2.70–2.85 Å. Such networks can affect solubility and stability in solid-state applications .

Q. What challenges arise in refining crystallographic data for tautomeric forms, and how are they addressed?

Tautomerism introduces ambiguity in electron density maps. Software like SHELXL and ORTEP-3 aids in modeling by allowing constrained refinement of bond lengths and angles. For example, fixing C–O bond lengths to typical lactam values (1.23–1.26 Å) during refinement resolves discrepancies .

Q. How can reaction conditions be optimized to improve regioselectivity in dihydropyridine synthesis?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity over toluene/water mixtures .
  • Catalysts : Zinc triflate (10 mol%) promotes alkyne insertion in multicomponent reactions, yielding >85% regioselective products .
  • Excess reagents : Using 1.5 equivalents of methyl propiolate drives reactions to completion, minimizing byproducts .

Q. What computational methods are used to analyze the puckering conformation of the dihydropyridine ring?

Cremer-Pople coordinates quantify ring puckering by defining out-of-plane displacements (zjz_j) and phase angles (ϕ\phi). For six-membered rings, a combination of Q (puckering amplitude) and θ (pseudorotation phase angle) parameters differentiates chair, boat, and twist-boat conformers .

Methodological Considerations

Q. How are antimicrobial activity assays designed for dihydropyridine derivatives?

  • Microdilution assays : Test compounds in 96-well plates against bacterial/fungal strains (e.g., B.subtilisB. subtilis, S.cerevisiaeS. cerevisiae) to determine minimum inhibitory concentrations (MICs) .
  • Controls : Include reference antibiotics (e.g., ampicillin) and solvent-only blanks.
  • Data interpretation : Activity is concentration-dependent; for example, compound 6 in showed MICs of 31.3 μg/mL against B.subtilisB. subtilis .

Q. How do substituents on the dihydropyridine ring affect biological activity?

  • Electron-withdrawing groups (e.g., nitro, cyano) enhance antimicrobial potency by increasing electrophilicity.
  • Hydrophobic groups (e.g., aryl rings) improve membrane permeability. SAR studies show that 4-nitrophenyl derivatives exhibit higher activity than unsubstituted analogs .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported tautomeric states?

Conflicting assignments (e.g., lactam vs. lactim) arise from incomplete spectroscopic data. A multi-technique approach is critical:

  • Compare experimental C–O bond lengths (X-ray) with literature values for known tautomers.
  • Validate with IR and 1H^1H NMR (e.g., absence of NH protons supports lactam form) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 2
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Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

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